4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
Description
The compound 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide (hereafter referred to as the "target compound") is a heterocyclic molecule featuring a triazolopyridazine core fused with a pyridinyl group and substituted with a 4-chlorobenzamide moiety. Its molecular formula is C24H16ClN7O, with a molecular weight of 462.88 g/mol. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, epigenetic modulation, and antimicrobial activity .
Properties
IUPAC Name |
4-chloro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6O/c24-18-5-1-17(2-6-18)23(31)26-19-7-3-15(4-8-19)20-9-10-21-27-28-22(30(21)29-20)16-11-13-25-14-12-16/h1-14H,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZVDHKRAWNKPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)NC(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids, under acidic or basic conditions to form the triazolopyridazine ring.
Substitution Reactions: The triazolopyridazine core is then subjected to substitution reactions to introduce the pyridin-4-yl group.
Coupling with Benzamide: The final step involves coupling the substituted triazolopyridazine with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinyl and triazolopyridazine moieties.
Reduction: Reduction reactions can target the nitro groups if present in precursor molecules.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloro group and the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-chlorosuccinimide, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways, such as those involved in cancer or infectious diseases.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and thereby exerting its effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Triazolopyridazine Derivatives
The triazolopyridazine ring system is a common feature among analogs. Key variations include substitutions on the triazole, pyridazine, or appended aromatic groups, which critically influence biological activity:
a) N-(2-{6-[(4-Chlorobenzyl)Amino][1,2,4]Triazolo[4,3-b]Pyridazin-3-yl}Ethyl)Benzamide ()
- Structure: Retains the triazolopyridazine core but replaces the pyridin-4-yl group with a 4-chlorobenzylamino substituent. The benzamide is attached via an ethyl linker.
- Molecular Formula : C21H19ClN6O (MW: 406.87 g/mol).
b) 4-Methyl-N-(3-(3-(Pyridin-4-yl)-[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl)Benzamide ()
- Structure : Nearly identical to the target compound but substitutes the 4-chloro group on benzamide with a methyl group.
- Molecular Formula : C24H18N6O (MW: 406.44 g/mol).
- Key Difference : The methyl group may enhance lipophilicity but reduce electronegativity, impacting solubility and receptor affinity .
c) N-(4-Chlorophenethyl)-6-Methyl-[1,2,4]Triazolo[4,3-b]Pyridazin-8-Amine ()
- Structure : Features a 6-methyltriazolopyridazine core with a 4-chlorophenethylamine substituent.
- Synthesis : Prepared via nucleophilic substitution, highlighting the versatility of triazolopyridazine functionalization .
- Key Difference : The phenethylamine group introduces basicity, which could enhance interactions with acidic residues in enzyme active sites.
Piperidine-Linked Analogs ()
Compounds such as N-(4-chlorobenzyl)-1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide () and its isopropyl derivative () incorporate a piperidine-carboxamide linker.
Pharmacologically Active Derivatives
a) AZD5153 ()
- Structure : A bivalent triazolopyridazine-based bromodomain inhibitor with a methoxy group and piperidyl substituent.
- Activity : Potent inhibitor of BET proteins (IC50 < 10 nM), demonstrating the scaffold’s utility in epigenetics .
b) Lin28-1632 ()
- Structure : N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide.
- Activity : Inhibits Lin28-mediated uridylation (IC50 ~80 µM in limb regeneration assays).
- Key Difference : The acetamide group and absence of chlorobenzamide reduce structural overlap with the target compound but validate triazolopyridazines as Lin28 modulators .
Biological Activity
4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound contains multiple heterocyclic moieties, which are often associated with diverse pharmacological effects. This article aims to review the biological activity of this compound based on existing literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H13ClN6 |
| Molecular Weight | 356.79 g/mol |
| InChI | InChI=1S/C15H13ClN6 |
| Melting Point | Not specified |
Antimicrobial Properties
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant antimicrobial properties. For instance, derivatives of triazolopyridazine have shown activity against various pathogens. A study demonstrated that similar compounds had an effective minimum inhibitory concentration (MIC) against Cryptosporidium parvum, suggesting potential applications in treating parasitic infections .
Anticancer Activity
The triazolo[4,3-b]pyridazine scaffold has been explored for its anticancer properties. In particular, compounds with this structural motif have been reported to inhibit specific kinases involved in cancer progression. For example, a related compound demonstrated potent inhibition against the c-Met kinase, which is implicated in various cancers . The SAR studies suggest that modifications to the triazolo and pyridazine rings can enhance anticancer activity while minimizing off-target effects .
The mechanism by which 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of signaling pathways associated with cell proliferation and apoptosis .
Study on Anticancer Efficacy
In a preclinical study, a series of triazolopyridazine derivatives were tested for their anticancer efficacy against various cancer cell lines. The results indicated that compounds with a similar structure to 4-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exhibited IC50 values in the low micromolar range against breast and lung cancer cells .
Evaluation in Animal Models
Further investigations included in vivo models where related compounds were assessed for their therapeutic potential against C. parvum infections in mice. The most potent analogs showed significant reductions in parasite load and improved survival rates compared to controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
